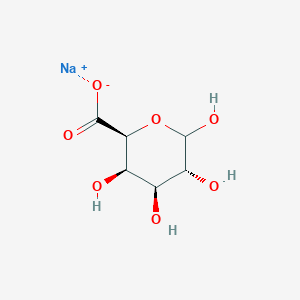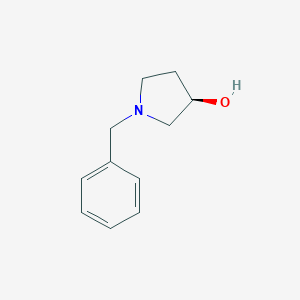![molecular formula C6H7NO2 B043956 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one CAS No. 116178-22-4](/img/structure/B43956.png)
4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one, also known as MOA-TAH, is a bicyclic compound that has been studied for its potential therapeutic applications. MOA-TAH has a unique structure that makes it an interesting compound for research.
Mecanismo De Acción
The exact mechanism of action of 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one is not fully understood, but it is thought to work by modulating the levels of certain neurotransmitters in the brain. 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in mood regulation, pain perception, and movement control.
Efectos Bioquímicos Y Fisiológicos
4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has also been shown to have analgesic effects, reducing pain perception in animal models. Additionally, 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been shown to have anxiolytic effects, reducing anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has a number of advantages for lab experiments. It is a relatively stable compound that can be synthesized with good yields and high purity. 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one is also relatively easy to administer to animal models, making it a good candidate for in vivo studies. However, there are also some limitations to using 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has not been extensively studied in humans, which limits its potential for clinical applications.
Direcciones Futuras
There are a number of future directions for research on 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one. One area of research could be to further investigate its potential as an antidepressant, anxiolytic, and analgesic. Another area of research could be to investigate its potential as a treatment for Parkinson's disease and other neurological disorders. Additionally, more research could be done to understand the mechanism of action of 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one and to identify specific pathways that it targets.
Métodos De Síntesis
4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one can be synthesized using a few different methods. One method involves the reaction of 3,4-dihydro-2H-pyran with 1,2-diaminocyclohexane in the presence of p-toluenesulfonic acid. Another method involves the reaction of 2,3-dihydrofuran with 1,2-diaminocyclohexane in the presence of trifluoroacetic acid. These methods have been used to produce 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one with good yields and high purity.
Aplicaciones Científicas De Investigación
4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been studied for its potential therapeutic applications. Some of the areas of research include its use as an antidepressant, anxiolytic, and analgesic. 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has also been studied for its potential as a treatment for Parkinson's disease and other neurological disorders.
Propiedades
Número CAS |
116178-22-4 |
|---|---|
Nombre del producto |
4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one |
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
4-methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one |
InChI |
InChI=1S/C6H7NO2/c1-6-3-2(4(6)9-6)5(8)7-3/h2-4H,1H3,(H,7,8) |
Clave InChI |
MOUBLJSFZBFTKP-UHFFFAOYSA-N |
SMILES |
CC12C3C(C1O2)C(=O)N3 |
SMILES canónico |
CC12C3C(C1O2)C(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



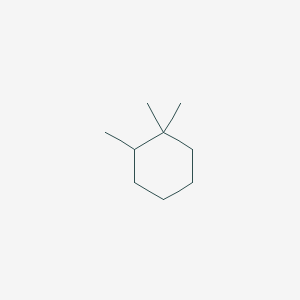
![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)
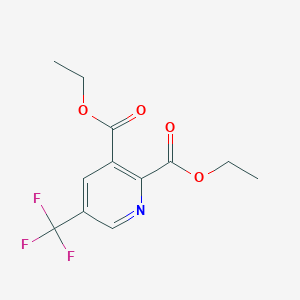
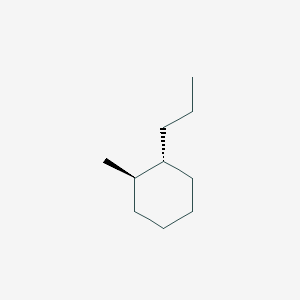
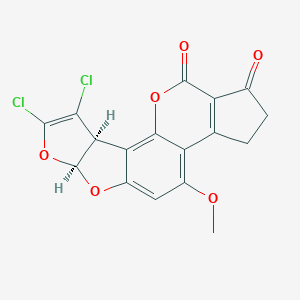
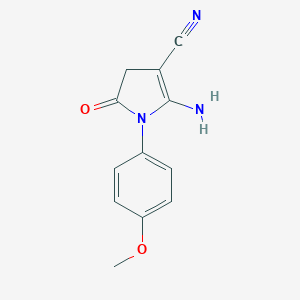
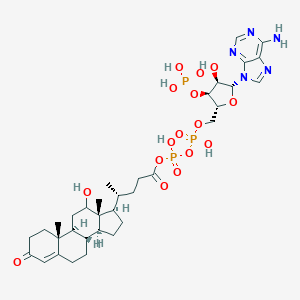
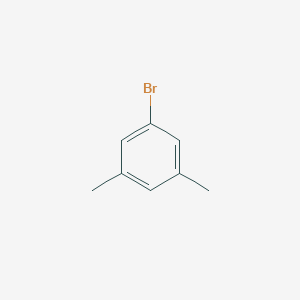
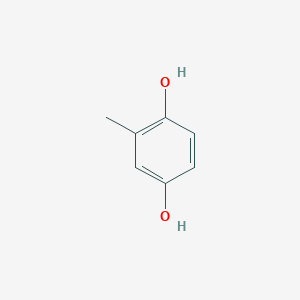
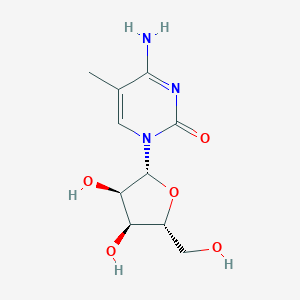
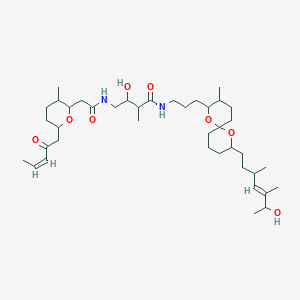
![2-[4-Chloro(phenylsulfonyl)anilino]acetic acid](/img/structure/B43902.png)
